molecular formula C18H17FN4O4S2 B2353766 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851978-77-3

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No. B2353766
M. Wt: 436.48
InChI Key: BAJKNJWHRRHWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide, also known as FB-TBM, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, making it an attractive target for anticancer drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves the reaction of 4-fluorobenzo[d]thiazol-2-amine with 4-(morpholinosulfonyl)benzohydrazide in the presence of a coupling agent.

Starting Materials
4-fluorobenzo[d]thiazol-2-amine, 4-(morpholinosulfonyl)benzohydrazide, Coupling agent (e.g. EDC, HATU, DIC)

Reaction
Step 1: Dissolve 4-fluorobenzo[d]thiazol-2-amine and 4-(morpholinosulfonyl)benzohydrazide in a suitable solvent (e.g. DMF, DMSO, THF) under inert atmosphere., Step 2: Add the coupling agent to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography or recrystallization to obtain N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide as a solid product.

Mechanism Of Action

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide selectively targets the α and α' subunits of CK2, which are overexpressed in cancer cells. By inhibiting CK2, N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide disrupts various cellular processes that are essential for cancer cell survival and proliferation, including DNA repair, cell cycle regulation, and apoptosis.

Biochemical And Physiological Effects

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has been shown to have potent antitumor activity in various preclinical models. It has been demonstrated to inhibit tumor growth in xenograft models of breast, prostate, and lung cancer. N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has also been shown to enhance the efficacy of radiation therapy in these models. In addition, N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for anticancer drug development.

Advantages And Limitations For Lab Experiments

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has also been shown to have low toxicity in normal cells and tissues, making it suitable for in vivo studies. However, N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic properties and toxicity in humans are not yet fully understood. In addition, N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic compound, which may limit its availability and reproducibility.

Future Directions

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has several potential future directions for research. One direction is to investigate its efficacy in combination with other anticancer drugs or radiation therapy. Another direction is to study its pharmacokinetic properties and toxicity in humans, which are essential for clinical development. Additionally, N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can be used as a tool for studying the role of CK2 in various cellular processes, which may lead to the identification of new therapeutic targets for cancer and other diseases.

Scientific Research Applications

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting CK2, which plays a crucial role in cell survival and proliferation. N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has also been investigated for its potential as a radiosensitizer, as it enhances the sensitivity of cancer cells to radiation therapy.

properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKNJWHRRHWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.